Cas no 158020-74-7 (ethyl imidazo1,2-apyridine-8-carboxylate)

Ethyl imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with an ethyl ester functional group at the 8-position. This structure imparts versatility in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. Its fused bicyclic system offers stability and reactivity, making it valuable for constructing complex molecules. The ethyl ester moiety enhances solubility and facilitates further derivatization through hydrolysis or transesterification. The compound’s rigid framework is advantageous in medicinal chemistry for designing bioactive molecules with potential applications in CNS or antimicrobial agents. Its synthetic utility and structural features make it a useful intermediate in research and industrial applications.
ethyl imidazo1,2-apyridine-8-carboxylate structure
158020-74-7 structure
Product Name:ethyl imidazo1,2-apyridine-8-carboxylate
CAS No:158020-74-7
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD10698079
CID:1027348
PubChem ID:10867135
Update Time:2025-08-05

ethyl imidazo1,2-apyridine-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl imidazo[1,2-a]pyridine-8-carboxylate
    • Imidazo[1,2-a]pyridine-8-carboxylic acid ethyl ester
    • 8-carboethoxyimidazo[1,2-a]pyridine
    • ethyl (imidazo[1,2-a]pyridin-8-yl)carboxylate
    • ethylimidazoapyridinecarboxylate
    • CS-0328632
    • J-521254
    • BBL101320
    • AVZZFXQRDFELRE-UHFFFAOYSA-N
    • 158020-74-7
    • Ethylimidazo[1,2-a]pyridine-8-carboxylate
    • STL555116
    • AKOS005072899
    • AB61217
    • DB-208978
    • DTXSID30446396
    • SCHEMBL183285
    • AU-004/43508215
    • GD-0707
    • MFCD10698079
    • IMIDAZO[1,2-A]PYRIDINE-8-CARBOXYLIC ACID, ETHYL ESTER
    • ethyl imidazo1,2-apyridine-8-carboxylate
    • MDL: MFCD10698079
    • Inchi: 1S/C10H10N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h3-7H,2H2,1H3
    • InChI Key: AVZZFXQRDFELRE-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=CN2C=CN=C21)=O

Computed Properties

  • Exact Mass: 190.07400
  • Monoisotopic Mass: 190.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • PSA: 43.60000
  • LogP: 1.51100

ethyl imidazo1,2-apyridine-8-carboxylate Security Information

  • HazardClass:IRRITANT

ethyl imidazo1,2-apyridine-8-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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ethyl imidazo1,2-apyridine-8-carboxylate Production Method

ethyl imidazo1,2-apyridine-8-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:158020-74-7)ethyl imidazo1,2-apyridine-8-carboxylate
Order Number:A1133773
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:35
Price ($):223.0
Email:sales@amadischem.com

Additional information on ethyl imidazo1,2-apyridine-8-carboxylate

Introduction to Ethyl Imidazo[1,2-apyridine-8-carboxylate] (CAS No. 158020-74-7)

Ethyl imidazo[1,2-apyridine-8-carboxylate] (CAS No. 158020-74-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the imidazopyridine class, a heterocyclic structure that combines the functionalities of imidazole and pyridine moieties. The unique arrangement of these nitrogen-containing rings imparts distinct chemical and biological properties, making it a valuable scaffold for designing novel therapeutic agents.

The chemical structure of ethyl imidazo[1,2-apyridine-8-carboxylate] features a carboxylate ester group at the 8-position of the imidazopyridine core, which can be further modified to enhance its pharmacological activity. This structural feature allows for diverse chemical transformations, enabling researchers to explore various derivatives with potential applications in drug discovery.

In recent years, there has been a surge in interest regarding imidazopyridine derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential roles in modulating various cellular processes, including enzyme inhibition, receptor binding, and signal transduction pathways. Theethyl imidazo[1,2-apyridine-8-carboxylate] molecule, in particular, has shown promise in preliminary studies as a lead compound for further optimization.

One of the most compelling aspects of ethyl imidazo[1,2-apyridine-8-carboxylate] is its versatility in medicinal chemistry. The presence of both the imidazole and pyridine rings provides multiple sites for functionalization, allowing chemists to tailor the compound's properties to specific therapeutic needs. For instance, modifications at the 1-position of the imidazole ring can introduce hydrophobic or hydrophilic groups, influencing the compound's solubility and bioavailability.

The pharmacological profile of ethyl imidazo[1,2-apyridine-8-carboxylate] has been explored in several preclinical studies. These investigations have revealed that derivatives of this compound exhibit inhibitory activity against various enzymes and receptors involved in inflammatory and infectious diseases. Notably, some studies have demonstrated its potential as an antiviral agent by targeting viral proteases and polymerases. Additionally, its ability to interact with bacterial enzymes has made it a candidate for developing novel antibiotics.

The synthesis of ethyl imidazo[1,2-apyridine-8-carboxylate] involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by esterification to introduce the carboxylate ester group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of the synthesis process.

The analytical characterization of this compound is crucial for ensuring its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm its molecular structure and purity. These analytical methods provide detailed insights into the compound's chemical environment, helping researchers validate its identity and assess its suitability for further applications.

In conclusion, ethyl imidazo[1,2-apyridine-8-carboxylate] represents a promising candidate for drug development due to its unique structural features and biological activities. Its versatility in medicinal chemistry allows for extensive modifications to optimize its pharmacological properties. As research in this field continues to advance, compounds like this are expected to play a significant role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:158020-74-7)ethyl imidazo1,2-apyridine-8-carboxylate
A1133773
Purity:99%
Quantity:1g
Price ($):223.0
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